Cas no 2640819-16-3 (1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one)
![1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one structure](https://ja.kuujia.com/scimg/cas/2640819-16-3x500.png)
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 化学的及び物理的性質
名前と識別子
-
- AKOS040709751
- 1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
- 2640819-16-3
- F6619-5899
- 1-Methyl-3-[4-[4-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl]-2(1H)-pyrazinone
-
- インチ: 1S/C14H15F3N6O/c1-21-5-4-18-11(12(21)24)22-6-8-23(9-7-22)13-19-3-2-10(20-13)14(15,16)17/h2-5H,6-9H2,1H3
- InChIKey: RWCATJZCSJKAPJ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)C=CN=C1N1CCN(C2=NC=CC(C(F)(F)F)=N2)CC1
計算された属性
- せいみつぶんしりょう: 340.12594361g/mol
- どういたいしつりょう: 340.12594361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 468.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.32±0.50(Predicted)
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-5899-10mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-5899-3mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5899-15mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-5899-30mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-5899-40mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-5899-100mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-5899-4mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-5899-1mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-5899-20mg |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-5899-5μmol |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
2640819-16-3 | 5μmol |
$94.5 | 2023-09-07 |
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-oneに関する追加情報
1-Methyl-3-{4-[4-(Trifluoromethyl)Pyrimidin-2-Yl]Piperazin-1-Yl}-1,2-Dihydropyrazin-2-One: A Comprehensive Overview
The compound with CAS No. 2640819-16-3, known as 1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a dihydropyrazinone core, a piperazine ring, and a trifluoromethyl pyrimidine moiety. The combination of these structural elements contributes to its unique pharmacological properties and potential applications in drug development.
Recent studies have highlighted the importance of dihydropyrazinone derivatives in the design of bioactive molecules. These compounds are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. The presence of the trifluoromethyl group in the pyrimidine ring further enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic interventions.
The synthesis of 1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the dihydropyrazinone core through cyclization reactions and the subsequent incorporation of the piperazine and pyrimidine moieties. The use of advanced catalytic techniques has enabled researchers to optimize the synthesis pathway, ensuring high yields and purity of the final product.
One of the most exciting aspects of this compound is its potential as a kinase inhibitor. Recent research has demonstrated that it exhibits potent inhibitory activity against several key kinases involved in cellular signaling pathways. This property makes it a valuable tool in the study of diseases such as cancer, where dysregulated kinase activity plays a central role. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could serve as a lead compound for developing targeted therapies.
The integration of computational chemistry techniques has significantly advanced our understanding of this compound's interactions with biological systems. Molecular docking studies have revealed that the trifluoromethyl pyrimidine moiety plays a critical role in binding to target proteins. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity and stability in vivo.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles. Its ability to resist enzymatic degradation suggests that it has a long half-life in biological systems, which is advantageous for drug delivery. However, further studies are required to fully characterize its metabolism and excretion pathways.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further research into this compound's therapeutic potential. The development of analogs with improved potency and selectivity could pave the way for novel treatments in oncology and other therapeutic areas.
In conclusion, 1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge research methodologies, positions it as a promising candidate for future drug development efforts.
2640819-16-3 (1-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one) 関連製品
- 78985-13-4((2,3,5,6-tetramethylphenyl)methanol)
- 2680823-94-1(1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)
- 2228096-36-2(6-methoxy-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 85288-37-5(4-(4-bromophenyl)-1,3-oxazolidin-2-one)
- 146348-15-4((3R)-5-oxo-1-(1S)-1-phenylethylpyrrolidine-3-carboxylic acid)
- 2211059-05-9(2-6-Amino-5-(4-bromophenyl)-4-pyrimidinyloxy-ethanol)
- 957502-51-1(N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide)
- 1452561-70-4(1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile)
- 1805465-40-0(2-(Bromomethyl)-5-(difluoromethyl)-3-methyl-4-nitropyridine)
- 60024-89-7(tert-Butyl 4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate)




